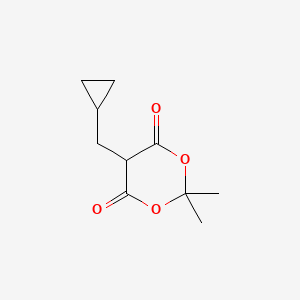

5-(Cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

CAS No.: 351866-06-3

Cat. No.: VC2571834

Molecular Formula: C10H14O4

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 351866-06-3 |

|---|---|

| Molecular Formula | C10H14O4 |

| Molecular Weight | 198.22 g/mol |

| IUPAC Name | 5-(cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione |

| Standard InChI | InChI=1S/C10H14O4/c1-10(2)13-8(11)7(9(12)14-10)5-6-3-4-6/h6-7H,3-5H2,1-2H3 |

| Standard InChI Key | JSWJNHYGPHCUMT-UHFFFAOYSA-N |

| SMILES | CC1(OC(=O)C(C(=O)O1)CC2CC2)C |

| Canonical SMILES | CC1(OC(=O)C(C(=O)O1)CC2CC2)C |

Introduction

Structural Characteristics and Properties

Molecular Structure

5-(Cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione consists of a six-membered heterocyclic ring (1,3-dioxane) with two carbonyl groups at positions 4 and 6, forming a structure analogous to Meldrum's acid. The distinctive feature is the cyclopropylmethyl group attached at position 5, which introduces unique steric and electronic properties to the molecule.

Structural Relationship to Meldrum's Acid

The compound is derived from Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), which serves as the parent structure. Meldrum's acid itself is known for its unusually high acidity for a compound lacking carboxylic acid groups, with a pKa value of 4.97 . This acidity arises from the ability of the methylene group at position 5 to lose a hydrogen ion, creating a resonance-stabilized anion. The substitution of this position with a cyclopropylmethyl group in our target compound modifies this acidic character while maintaining the reactive dioxane-dione core structure.

Synthesis Methods

Synthesis Challenges

The synthesis of 5-(Cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione presents several challenges, including:

-

Selective functionalization at the C-5 position

-

Preservation of the cyclopropyl ring during reaction conditions

-

Prevention of undesired ring-opening of the dioxane structure

-

Purification and isolation of the final product

These challenges highlight the need for carefully controlled reaction conditions and potentially the development of new synthetic methodologies specific to this compound.

Biological Activities and Applications

Structural Advantages for Biological Interactions

The cyclopropylmethyl substituent in this compound offers several potential advantages for biological interactions:

-

Increased lipophilicity, potentially enhancing membrane permeability

-

Unique three-dimensional shape that may improve target selectivity

-

Metabolic stability compared to some other alkyl substituents

-

Potential for specific hydrophobic interactions with protein binding pockets

These properties collectively contribute to the compound's potential utility in drug discovery and development efforts.

Comparison with Other Bioactive Meldrum's Acid Derivatives

Other Meldrum's acid derivatives have demonstrated various biological activities, including antimicrobial properties . For example, 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione (diazomeldrum's acid) and 5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione have been investigated for their unique reactivity patterns and potential biological applications .

The table below compares structural features of selected Meldrum's acid derivatives:

| Compound | Substituent at C-5 | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 5-(Cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | Cyclopropylmethyl | C₁₀H₁₄O₄ | 198.22 |

| 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione | Propan-2-ylidene | C₉H₁₂O₄ | 184.19 |

| 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione | Diazo | C₆H₆N₂O₄ | 170.12 |

| 5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Hydroxymethylene | C₇H₈O₅ | 172.14 |

| Meldrum's acid (unsubstituted) | Hydrogen | C₆H₈O₄ | 144.13 |

This comparative analysis highlights the structural diversity within this compound class and suggests potential directions for investigating structure-activity relationships .

Chemical Reactivity and Transformations

General Reactivity Patterns

The reactivity of 5-(Cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is largely determined by the dioxane-dione core structure, which is known for its versatility in organic synthesis. Meldrum's acid derivatives typically undergo several types of transformations, including:

-

Nucleophilic addition to the carbonyl groups

-

Thermolysis, leading to carbon dioxide loss and ketene formation

-

Ring-opening reactions under basic or acidic conditions

-

Participation in condensation reactions, particularly with aldehydes and ketones

The cyclopropylmethyl substituent adds another dimension to the compound's reactivity, potentially allowing for selective functionalization or ring-opening of the cyclopropane moiety under appropriate conditions .

Analytical Characterization

Spectroscopic Properties

Standard analytical techniques for characterization of 5-(Cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione would typically include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy, which would show distinctive signals for:

-

The cyclopropyl ring protons (typically in the 0-1 ppm range)

-

The methylene linker between the cyclopropyl ring and the dioxane core

-

The geminal dimethyl groups at position 2

-

The proton at position 5 (if present, depending on substitution pattern)

-

-

Infrared (IR) spectroscopy, which would display characteristic absorption bands for:

-

Carbonyl stretching at positions 4 and 6 (typically around 1700-1800 cm⁻¹)

-

C-O stretching of the dioxane ring

-

C-H stretching of the cyclopropyl and methyl groups

-

-

Mass spectrometry, which would confirm the molecular weight and potentially show fragmentation patterns characteristic of the dioxane ring structure and cyclopropyl group.

Chromatographic Behavior

The compound would likely be amenable to analysis by standard chromatographic techniques, including high-performance liquid chromatography (HPLC) and gas chromatography (GC) when derivatized appropriately. The cyclopropylmethyl substituent would influence the compound's retention behavior, generally increasing its hydrophobicity compared to unsubstituted Meldrum's acid.

Future Research Directions

Development of Improved Synthesis Methods

Future research should focus on developing more efficient and scalable synthesis methods for 5-(Cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione. Potential approaches might include:

-

Optimization of selective alkylation procedures

-

Exploration of catalytic methods for cyclopropylmethyl introduction

-

Development of one-pot synthesis strategies from readily available starting materials

-

Investigation of green chemistry approaches to minimize waste and environmental impact

Biological Activity Exploration

Comprehensive evaluation of the compound's biological activities represents a significant opportunity for future research. Specific directions might include:

-

Systematic screening against enzyme panels to identify potential inhibitory activity

-

Structure-activity relationship studies comparing the effects of different substituents at position 5

-

Investigation of the compound's interaction with biological macromolecules using computational and experimental approaches

-

Assessment of the compound's potential as a building block for bioactive molecules

Materials Science Applications

Beyond biological applications, the unique structural features of this compound might also be explored for materials science applications, such as:

-

Incorporation into polymeric materials to introduce cyclopropyl-mediated properties

-

Exploration as a precursor for functional materials through controlled decomposition

-

Investigation of potential applications in supramolecular chemistry based on the compound's ability to participate in non-covalent interactions

These diverse research directions highlight the potential versatility of 5-(Cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione as a subject for continued scientific inquiry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume